methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate
Description
Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate is a synthetic heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at the 7-position and a methyl prop-2-enoate group at the 5-position. This structure combines a bicyclic aromatic system with an α,β-unsaturated ester, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-9(15)3-2-8-6-7-4-5-13-10(7)11(12)14-8/h2-6,13H,1H3 |
InChI Key |
SXIDAOSLDRZLPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=NC(=C2C(=C1)C=CN2)Cl |
Origin of Product |
United States |
Biological Activity
Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate, also known as (E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₉ClN₂O₂. The compound features a pyrrolo[2,3-c]pyridine scaffold that is known for its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClN₂O₂ |
| CAS Number | 1198098-49-5 |
| Hazard Classification | Irritant |
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit promising antitumor properties. In a study evaluating various pyrrolo derivatives, certain compounds demonstrated significant inhibition of tumor cell proliferation and induced apoptosis in cancer cell lines. Specifically, methyl derivatives showed enhanced activity against breast cancer cells by targeting fibroblast growth factor receptors (FGFRs), with IC50 values reported in the nanomolar range .
Antiviral Properties
Pyrrolo compounds have also been investigated for their antiviral activities. Studies have shown that these compounds can inhibit viral replication in various models. For instance, derivatives similar to this compound were tested against respiratory syncytial virus (RSV), revealing effective antiviral activity while maintaining low cytotoxicity towards host cells .
Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory potential of pyrrolo derivatives has been documented extensively. Some studies highlight their ability to inhibit pro-inflammatory cytokines and modulate pain pathways effectively. For example, fused pyrrole compounds demonstrated significant inhibition of inflammatory mediators in vitro, suggesting their potential use as therapeutic agents for pain management .
Case Studies
- Antitumor Efficacy : A study involving a series of pyrrolo[2,3-c]pyridine derivatives found that specific modifications at the pyridine ring enhanced their cytotoxic effects on various cancer cell lines. The most active derivative exhibited an IC50 value of approximately 50 nM against breast cancer cells .
- Antiviral Activity Against RSV : In vitro assays showed that certain pyrrolo derivatives could inhibit RSV replication significantly. The best-performing compound reduced viral load by over 80% at non-toxic concentrations .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrrole and pyridine components play a critical role in determining the biological activity of these compounds. For instance:
- Chlorine Substitution : The presence of chlorine at the 7-position enhances binding affinity to target proteins involved in tumor growth.
- Acrylate Group : The acrylate moiety contributes to the overall reactivity and biological interactions of the compound.
Comparison with Similar Compounds
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)
- Structure : Methoxy group at the 5-position instead of chlorine.
- Synthesis : 80% yield, demonstrating that electron-donating substituents (e.g., methoxy) may enhance reaction efficiency compared to electron-withdrawing groups like chlorine .
Ester-Functionalized Pyrrole Derivatives
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c)
Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7a-c)
- Structure: Similar ester functionality but with a cyano-substituted pyrrole.
- Mass Spectrometry: m/z 454 (M+), indicating a larger molecular weight due to the cyano group .
Pyrrolo[2,3-d]pyrimidine Derivatives
1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-chloropyridin-2-yl)ethan-1-one (19)
TLR7-9 Antagonists with Tetrahydropyrazolo[4,3-c]pyridine Moieties
- Structure: 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives.
- Application : These compounds target Toll-like receptors (TLRs) for treating systemic lupus erythematosus .
- Key Differences : The tetrahydropyrazolo[4,3-c]pyridine core replaces the pyrrolo[2,3-c]pyridine system, altering ring strain and conformational flexibility.
Research Implications
The comparison highlights the critical role of substituents and core heterocycles in modulating chemical and biological properties. For instance:
- Electron-withdrawing groups (e.g., Cl) : Reduce electron density, affecting aromatic electrophilic substitution pathways .
- Ester groups : Methyl esters (target compound) may offer better metabolic stability than ethyl esters in drug design .
- Ring systems : Pyrrolo[2,3-c]pyridine derivatives are structurally distinct from pyrimidine-based analogs, which may influence target selectivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step organic reactions, including esterification of nicotinic acid derivatives, followed by oxidation and nucleophilic substitution. Key optimizations include:
- Temperature control : Maintaining 0–5°C during oxidation steps to minimize side reactions.
- pH adjustment : Using buffered solutions (pH 6–7) during nucleophilic substitutions to stabilize intermediates.
- Flow chemistry : Continuous flow reactors improve heat dissipation and reaction homogeneity, enhancing yields (typically 65–75%) .
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
- Answer :
- - and -NMR : Identify the pyrrolopyridine core (e.g., aromatic protons at δ 7.5–8.5 ppm) and ester carbonyl (δ 165–170 ppm in -NMR).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 217.05.
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., crystal packing of the bicyclic system) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from:
- Purity variability : Use orthogonal purification methods (e.g., prep-HPLC followed by recrystallization).
- Assay specificity : Validate target engagement with competitive binding assays (e.g., SPR or ITC) and cellular thermal shift assays (CETSA).
- Stoichiometric effects : Perform dose-response studies (e.g., IC curves) across multiple cell lines to account for off-target effects .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of derivatives?
- Answer :
- Split-plot factorial design : Vary substituents (e.g., chloro vs. methoxy groups) and assess biological activity (e.g., IC) in parallel.
- Molecular docking : Prioritize derivatives with predicted binding affinity to target proteins (e.g., kinase domains).
- In vivo validation : Use randomized block designs to control for metabolic variability in animal models .
Q. How can the environmental stability and degradation pathways of this compound be systematically evaluated?
- Answer :
- Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous solutions and monitor degradation products via LC-MS.
- Biotic transformation : Incubate with soil microbiota and track metabolite formation (e.g., hydrolyzed ester intermediates).
- Ecotoxicity assays : Use Daphnia magna or algal models to assess acute/chronic toxicity of degradation byproducts .
Methodological Considerations
- Data contradiction analysis : Employ meta-analysis frameworks (e.g., PRISMA guidelines) to reconcile conflicting results across studies.
- Advanced synthesis : For chiral analogs, use asymmetric catalysis (e.g., Pd-mediated cross-coupling) with enantiomeric excess verified by chiral HPLC .
- Biological assays : Include positive/negative controls (e.g., kinase inhibitors for kinase-targeted studies) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
